molecular formula C9H4BrNS B13674834 4-Bromobenzo[b]thiophene-3-carbonitrile

4-Bromobenzo[b]thiophene-3-carbonitrile

Katalognummer: B13674834
Molekulargewicht: 238.11 g/mol
InChI-Schlüssel: BCRWVCOLRPYCNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromobenzo[b]thiophene-3-carbonitrile is an organic compound with the molecular formula C9H4BrNS It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzo[b]thiophene-3-carbonitrile typically involves the bromination of benzo[b]thiophene followed by the introduction of a cyano group. One common method involves the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzo[b]thiophene. This intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, under suitable conditions to form this compound .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. For example, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine under microwave irradiation can rapidly produce benzo[b]thiophene derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted benzo[b]thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of aminobenzo[b]thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromobenzo[b]thiophene-3-carbonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromobenzo[b]thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been studied for their ability to inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzo[b]thiophene-3-carbonitrile: Lacks the bromine substituent, leading to different reactivity and applications.

    4-Chlorobenzo[b]thiophene-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.

    4-Fluorobenzo[b]thiophene-3-carbonitrile:

Uniqueness

4-Bromobenzo[b]thiophene-3-carbonitrile is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and allows for the introduction of various functional groups. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Eigenschaften

Molekularformel

C9H4BrNS

Molekulargewicht

238.11 g/mol

IUPAC-Name

4-bromo-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C9H4BrNS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5H

InChI-Schlüssel

BCRWVCOLRPYCNX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.